molecular formula C23H18O10 B1594239 Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate CAS No. 1180-46-7

Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate

Cat. No. B1594239
CAS RN: 1180-46-7
M. Wt: 454.4 g/mol
InChI Key: SRVJEQWEVJCHCF-UHFFFAOYSA-N
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Description

Flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate is a type of flavonoid. Flavonoids are interesting molecules synthesized by plants and can be found abundantly in seeds and fruits . They contribute to the color, flavor, and other organoleptic characteristics of these plants, as well as to their nutritional aspects . The flavonoid molecular structure allows them to react with and neutralize reactive oxygen species (ROS), behaving as scavengers in all processes generating this class of molecules .


Synthesis Analysis

Flavonoids are synthesized from phenylalanine and malonyl-CoA . Modifications in the chemical structure such as hydroxylation, O-/C-glycosylation, O-methylation, and acylation result in different biological activities . A study on the synthetic pathway towards 5,6,7,3′,4′-monomethoxytetrahydroxyflavones achieved a concise pedalitin synthesis procedure .


Molecular Structure Analysis

The molecular formula of Flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate is C23H18O10. The flavonoid molecular structure confers the capability of reacting with and neutralizing reactive oxygen species (ROS) .


Chemical Reactions Analysis

Flavonoids can react with and neutralize reactive oxygen species (ROS), behaving as scavengers in all processes generating this class of molecules . They are active compounds acting not only as scavengers but also with the important role of counteracting the inflammation process .


Physical And Chemical Properties Analysis

The molecular weight of Flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate is 454.4 g/mol.

Future Directions

Flavonoids are gaining attention for their capability of inducing apoptosis in cancer cells . Future research could focus on investigating the effects of flavonoids on apoptosis and cell signaling pathways that contribute to death due to various types of cancers .

properties

IUPAC Name

[4-(5,6,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O10/c1-11(24)29-16-7-5-15(6-8-16)18-9-17(28)21-19(33-18)10-20(30-12(2)25)22(31-13(3)26)23(21)32-14(4)27/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVJEQWEVJCHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152000
Record name Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate

CAS RN

1180-46-7
Record name 5,6,7-Tris(acetyloxy)-2-[4-(acetyloxy)phenyl]-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1180-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scutellarein tetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCUTELLAREIN TETRAACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7122SAL3XZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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